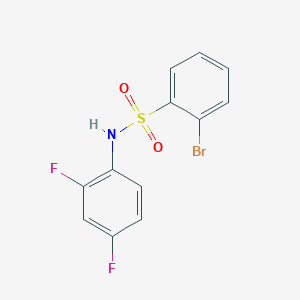

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO2S/c13-9-3-1-2-4-12(9)19(17,18)16-11-6-5-8(14)7-10(11)15/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXFPKFNVYRVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395548 | |

| Record name | 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-30-0 | |

| Record name | 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method involves nucleophilic substitution between 2-bromobenzenesulfonyl chloride and 2,4-difluoroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Pyridine or triethylamine (TEA) is used as a base to neutralize HCl byproducts.

Procedure :

- Dissolve 2,4-difluoroaniline (1.0 equiv) in DCM.

- Add 2-bromobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

- Stir at room temperature for 4–12 hours.

- Quench with water, extract with DCM, and dry over MgSO₄.

- Purify via recrystallization (ethanol/water) or column chromatography.

Optimization with Catalytic DMAP

The inclusion of 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by accelerating the acylation step. A US patent (US9950997B2) demonstrates this approach in acetonitrile with TEA, achieving 99.1% purity after ethanol recrystallization.

Key Parameters :

- Solvent: Acetonitrile or THF

- Temperature: 20–25°C

- Catalytic DMAP (0.1 equiv)

Alternative Route via Miyaura Borylation and Suzuki Coupling

Synthesis of Boronate Intermediate

A less common but scalable method involves synthesizing a boronate ester from 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide for further functionalization. This route, detailed in PMC5500991, employs:

- Miyaura borylation of 2-bromobenzenesulfonamide with bis(pinacolato)diboron.

- Suzuki coupling with aryl halides to introduce substituents.

Advantages :

- Enables modular synthesis of derivatives.

- Compatible with late-stage diversification.

Yield : 60–70% for boronate intermediate.

Industrial-Scale Production and Purification

Esterification-Hydrolysis Strategy

A Chinese patent (CN109438214A) describes a two-step process to achieve >99.5% purity:

- Esterification : React crude product with methanol under reflux.

- Hydrolysis : Treat with NaOH (20% aqueous) to regenerate the sulfonamide.

Conditions :

- Esterification: Methanol, 5 hours reflux.

- Hydrolysis: 80–100°C, 10 hours.

Vacuum Distillation and Recrystallization

High-purity batches (>99%) are obtained via:

- Vacuum distillation to isolate low-boiling impurities.

- Ethanol/water recrystallization to remove dibromo byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Classical Synthesis | 75–85 | 95–98 | High | Simplicity, low cost |

| DMAP-Catalyzed | 80–85 | 99+ | Moderate | High purity, reduced reaction time |

| Esterification-Hydrolysis | 80 | 99.5+ | Industrial | Removes dibromo impurities |

| Miyaura Borylation | 60–70 | 90–95 | Low | Enables derivative synthesis |

Challenges and Solutions

Byproduct Formation

Solvent Selection

- Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

- Non-polar solvents (toluene) favor crystalline product formation.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic aromatic substitution:

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Nucleophilic substitution: Products include azides, thiols, and ethers.

Electrophilic aromatic substitution: Products include nitro, sulfonic acid, and halogenated derivatives.

Reduction: The major product is the corresponding amine.

Scientific Research Applications

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and fluorine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-(2,4-Dimethylphenyl) 2-Bromobenzenesulfonamide (CAS: 941294-29-7)

- Structural Differences : Replaces fluorine atoms on the phenyl group with methyl groups.

- Impact on Properties: Methyl groups are electron-donating, reducing the electron-withdrawing effect compared to fluorine. This may decrease the compound’s electrophilicity and alter binding interactions in biological systems.

Positional Isomers: 2-Bromo-N-(2,5-Difluorophenyl) and 2-Bromo-N-(3,4-Difluorophenyl)Benzenesulfonamide

- Key Differences : Fluorine atoms are positioned at 2,5- or 3,4- sites on the phenyl ring instead of 2,4-.

- Functional Implications: Altered steric and electronic environments may influence interactions with biological targets (e.g., enzymes or receptors). The 2,4-difluorophenyl group is associated with enhanced antimicrobial activity in quinolone derivatives (e.g., tosufloxacin), suggesting that the 2,4-substitution pattern in the target compound could similarly optimize bioactivity .

4-Bromo-N-(4-Bromo-2-Nitrophenyl)Benzenesulfonamide (CAS: 10589-69-2)

- Structural Modifications : Incorporates a nitro group at the ortho position and an additional bromine at the para position.

- The dual bromine substitution may improve halogen bonding but could also increase molecular weight and reduce solubility .

Halogen-Substituted Analogs: Chloro vs. Bromo Derivatives

- Example: 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide vs. its bromo analog.

- Impact of Halogen Choice :

Role of the 2,4-Difluorophenyl Group

- Antimicrobial Activity: In fluoroquinolones like tosufloxacin, the 2,4-difluorophenyl group at the N-1 position correlates with superior bactericidal activity against S. aureus persisters compared to non-fluorinated analogs . This suggests that the 2,4-difluorophenyl moiety in the target compound may similarly enhance bioactivity.

Bromine Substituent Effects

- Reactivity : Bromine’s leaving-group ability in substitution reactions makes the compound a versatile intermediate in organic synthesis.

- Biological Interactions : Bromine can participate in halogen bonding, which is critical in drug-receptor interactions.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide | 941294-30-0 | C₁₂H₈BrF₂NO₂S | 356.17 | 2-Br, 2,4-F₂ |

| N-(2,4-Dimethylphenyl) analog | 941294-29-7 | C₁₃H₁₃BrNO₂S | 342.22 | 2-Br, 2,4-(CH₃)₂ |

| 4-Bromo-N-(4-bromo-2-nitrophenyl) analog | 10589-69-2 | C₁₂H₈Br₂N₂O₄S | 466.97 | 4-Br, 2-NO₂, 4-Br |

Biological Activity

2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a sulfonamide group attached to a biphenyl structure with a bromine and difluorophenyl substituent, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism appears to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be elucidated .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities suggest that it may act through apoptosis induction and cell cycle arrest mechanisms .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Carbonic Anhydrase Inhibition : This compound has been identified as an inhibitor of carbonic anhydrase IX and XII, which are implicated in tumor growth and metastasis. Inhibition of these enzymes can disrupt the acid-base balance in tumors, potentially leading to reduced tumor growth .

- Enzyme Interaction : Studies suggest that the compound may bind to various enzymes involved in metabolic pathways, affecting their activity and leading to altered cellular responses .

Case Studies

- Antimicrobial Efficacy : A study conducted on a range of bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of several conventional antibiotics .

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, the compound showed promising results with IC50 values indicating effective inhibition of cell growth. For instance, it was particularly effective against MCF-7 (breast cancer) and A549 (lung cancer) cells .

Data Summary

| Biological Activity | Tested Organisms/Cell Lines | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | MIC < 10 µg/mL | Cell wall synthesis inhibition |

| Anticancer | MCF-7 (breast), A549 (lung) | IC50 ~ 15 µM | Apoptosis induction |

Q & A

What are the key considerations for optimizing the synthesis of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide to ensure high yield and purity?

Basic Research Question

Synthetic optimization requires careful selection of reaction conditions, such as solvent polarity, temperature, and stoichiometric ratios. For sulfonamide derivatives, coupling reactions between brominated intermediates and fluorophenyl amines are common. Evidence from similar compounds (e.g., hydantoin derivatives) suggests that acetone or DMF as solvents, coupled with controlled heating (60–80°C), can enhance reaction efficiency . Purification via column chromatography or recrystallization in ethanol is critical to isolate the product with >90% purity, as validated by HPLC and NMR .

Which advanced spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question

Structural validation typically involves:

- X-ray crystallography to resolve bond angles, dihedral angles, and intermolecular interactions, as demonstrated for related sulfonamide derivatives .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments. For example, ¹⁹F NMR can distinguish between ortho and para fluorine atoms on the phenyl ring .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns, particularly for bromine-containing compounds .

How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Question

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites, aiding in reaction mechanism predictions .

- Tautomerization energetics (e.g., enol-imine vs. keto-amine forms) to assess stability under physiological conditions .

- Nonlinear optical (NLO) properties , which are relevant for materials science applications . Experimental validation via UV-vis spectroscopy and single-crystal data is essential to refine computational models .

What strategies resolve contradictions between in vitro biological activity and structural predictions for this compound?

Advanced Research Question

Discrepancies often arise from:

- Solvent effects altering ligand conformation, as seen in polarizable continuum model (PCM) studies .

- Protein-ligand dynamics not captured in static crystal structures. Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding poses and hydration effects .

- Metabolic stability assays (e.g., microsomal incubation) to identify degradation pathways that reduce efficacy . Case studies on sulfonamide-based kinase inhibitors highlight the need for iterative synthesis, testing, and computational refinement .

How does the crystal packing and hydrogen-bonding network influence the compound’s physicochemical behavior?

Advanced Research Question

Crystal structures of analogous sulfonamides reveal:

- Intermolecular hydrogen bonds (N–H···O=S) and halogen interactions (Br···F) that stabilize the lattice, impacting solubility and melting point .

- Torsional flexibility of the sulfonamide group, which affects bioavailability. For example, dihedral angles >150° correlate with reduced membrane permeability .

- Co-crystallization studies with target proteins (e.g., carbonic anhydrase) to map binding interactions and guide SAR optimization .

What methodologies are employed to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Advanced Research Question

Biological screening involves:

- Enzyme inhibition assays (e.g., fluorescence-based kinase activity tests) with IC₅₀ determination .

- Microbial susceptibility testing (MIC/MBC) against Gram-positive/negative strains, coupled with time-kill kinetics .

- Apoptosis and cell cycle analysis (flow cytometry) to assess anticancer mechanisms .

Contradictory results between enzyme and cellular assays may stem from off-target effects, necessitating proteomic profiling .

How can researchers design derivatives to enhance the compound’s metabolic stability without compromising activity?

Advanced Research Question

Derivatization strategies include:

- Fluorine substitution to block metabolic hotspots (e.g., para-fluorine reduces CYP450-mediated oxidation) .

- Prodrug approaches , such as esterification of sulfonamide groups, to improve oral bioavailability .

- Isosteric replacement of bromine with trifluoromethyl groups, balancing steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.